molecular formula C10H21ClN2O B1202914 Methacrylamidopropyltrimethylammonium chloride CAS No. 51410-72-1

Methacrylamidopropyltrimethylammonium chloride

Cat. No. B1202914
CAS RN: 51410-72-1
M. Wt: 220.74 g/mol
InChI Key: UZNHKBFIBYXPDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

MAPTAC is synthesized through radical polymerization processes, where methacryloyloxyalkyltrimethylammonium chlorides with different alkyl chain lengths are polymerized using initiators like azobiscyanovaleric acid (ACVA). The synthesis conditions, including initiator type and monomer concentration, significantly influence the polymerization kinetics and the resulting polymer's molecular weight and charge density (Ringsdorf & Thunig, 1977).

Molecular Structure Analysis

The molecular structure of MAPTAC and its polymers has been extensively characterized using techniques like NMR spectroscopy. The incorporation of methacrylate groups into the polymer chains allows for further functionalization and cross-linking reactions, which can be tailored to achieve specific material properties. The stability of these functional groups up to certain temperatures under vacuum conditions has been demonstrated, indicating the robustness of MAPTAC-based materials (Möller, Bein, & Fischer, 1999).

Chemical Reactions and Properties

MAPTAC-based polymers exhibit a wide range of chemical reactivities due to the presence of double bonds in the methacrylate groups. These reactive sites are accessible for various chemical modifications, including bromination, which has been shown to proceed readily and completely. Such reactivity paves the way for the synthesis of inorganic/organic composites at the molecular level, offering new avenues for material innovation (Möller, Bein, & Fischer, 1999).

Physical Properties Analysis

The physical properties of MAPTAC-based polymers, such as glass transition temperature (Tg) and molecular weight, are influenced by the polymerization conditions and the copolymer composition. Ionomers derived from MAPTAC exhibit higher Tg compared to their homopolymer counterparts, attributed to reduced segmental mobility due to ionic interactions within the polymer matrix. The molecular weights of these ionomers are high, indicating efficient polymerization and termination predominantly by disproportionation (Pazhanisamy & Reddy, 2007).

Chemical Properties Analysis

The chemical properties of MAPTAC polymers, such as their ion exchange capacity and interaction with various ions, have been studied in detail. For example, interactions between linear poly[2-(methacryloyloxy)ethyl]trimethylammonium chloride and coordination compounds like potassium hexacyanoferrates have been explored, revealing the formation of complexes with specific stoichiometry depending on the nature of the low molecular ion. These findings underscore the potential of MAPTAC-based polymers in applications ranging from water treatment to sensor technologies (Khutoryanskiy, Kujawa, Nurkeeva, & Rosiak, 2001).

Scientific Research Applications

  • Selective Carrier for Ferricyanide : MAPTAC in poly(N-isopropylacrylamide-co-MAPTAC) microgels acts as selective carriers for trivalent hexacyanoferrate(III) (ferricyanide), showing potential in electrochemistry and sensor applications (Mergel et al., 2014).

  • Water-Soluble Quaternary Amine Polymers as Drug Carriers : MAPTAC-based copolymers can bind with anionic drugs to form water-insoluble complexes, demonstrating their potential in controlled drug release applications (Konar & Kim, 1998).

  • pH-Tunable Fluorescence Response : Quinoline-labeled water-soluble copolymers synthesized with MAPTAC exhibit pH-controlled color changes, useful in designing pH-responsive materials (Thivaios et al., 2016).

  • Matrix Metalloproteinase Inhibition : Methacryloxylethyl cetyl dimethyl ammonium chloride (DMAE-CB), a related compound, shows efficacy in inhibiting matrix metalloproteinases, suggesting its use in dental adhesives to enhance durability (Liu et al., 2013).

  • Adjusting Antibacterial Activity and Biocompatibility : Hydroxypropyltrimethyl ammonium chloride chitosan, synthesized with varying substitution levels of quaternary ammonium, demonstrates significant antibacterial activity and biocompatibility (Peng et al., 2010).

  • Polymerization in Micellar Solution : Polymerization of methyl methacrylate induced by micellar solutions of cationic surfactants, including benzyldimethylphenylammonium chloride and dodecyltrimethylammonium chloride, leads to the production of high molecular weight polymers (Aoki & Nakamae, 1994).

  • Swelling Behavior of Cationic Copolymers : Copolymers of 2-hydroxyethyl methacrylate with (3-methacryloylamino propyl) trimethylammonium chloride exhibit swelling behaviors sensitive to ionic strength and pH, useful for drug delivery systems (Peppas & Foster, 1994).

Safety And Hazards

Methacrylamidopropyltrimethylammonium chloride is not intended for human or veterinary use and is for research use only. It is advised to use personal protective equipment, avoid dust formation, avoid breathing vapors, mist or gas, ensure adequate ventilation, and evacuate personnel to safe areas . In case of contact with skin or eyes, it is recommended to wash off immediately with plenty of water for at least 15 minutes and seek immediate medical attention .

properties

IUPAC Name

trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H20N2O.ClH/c1-9(2)10(13)11-7-6-8-12(3,4)5;/h1,6-8H2,2-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNHKBFIBYXPDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCCC[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68039-13-4
Record name Poly(methacrylamidopropyltrimethylammonium) chloride
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DSSTOX Substance ID

DTXSID2044682
Record name N,N,N-Trimethyl-3-[(2-methylacryloyl)amino]propan-1-aminium chloride
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Molecular Weight

220.74 g/mol
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Physical Description

Liquid, Solid; [ECHA REACH Registrations] 50% Aqueous solution: Yellowish liquid with almost no odor; [Evonik MSDS]
Record name 1-Propanaminium, N,N,N-trimethyl-3-[(2-methyl-1-oxo-2-propen-1-yl)amino]-, chloride (1:1)
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Record name (3-Methacrylamidopropyl)trimethylammonium chloride
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Product Name

Methacrylamidopropyltrimethylammonium chloride

CAS RN

51410-72-1, 68039-13-4
Record name [3-(Methacryloylamino)propyl]trimethylammonium chloride
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Record name MAPTAC
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Record name Polydimethylaminopropyl methacrylamide methylchloride quaternium
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Record name 1-Propanaminium, N,N,N-trimethyl-3-[(2-methyl-1-oxo-2-propen-1-yl)amino]-, chloride (1:1)
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Record name 1-Propanaminium, N,N,N-trimethyl-3-[(2-methyl-1-oxo-2-propen-1-yl)amino]-, chloride (1:1), homopolymer
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Record name N,N,N-Trimethyl-3-[(2-methylacryloyl)amino]propan-1-aminium chloride
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Record name (3-methacrylamidopropyl)trimethylammonium chloride
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Record name 1-Propanaminium, N,N,N-trimethyl-3-[(2-methyl-1-oxo-2-propen-1-yl)amino]-, chloride (1:1), homopolymer
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Record name METHACRYLAMIDOPROPYLTRIMETHYLAMMONIUM CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
140
Citations
P Pazhanisamy, BSR Reddy - Express Polym Letters, 2007 - academia.edu
Quaternary ammonium ionomers of Methacrylamidopropyltrimethyl ammonium chloride with N-substituted acrylamides were prepared at 55±1 C using azobiscyanovaleric acid (ACVA) …
Number of citations: 17 www.academia.edu
H Tanaka - Journal of Polymer Science Part A: Polymer …, 1986 - Wiley Online Library
… for methacryloyloxyethyltrimethylammonium chloride-M ,, 1.68 and 1.26 for N,Ndimethylaminoethylmethacrylate-M,, 1.13 and 0.57 for methacrylamidopropyltrimethylammonium chloride-…
Number of citations: 134 onlinelibrary.wiley.com
KW Mattison, PL Dubin, IJ Brittain - The Journal of Physical …, 1998 - ACS Publications
… this work, we extend our studies by examining the critical conditions for complex formation with a high charge density polycation, poly(methacrylamidopropyltrimethylammonium chloride…
Number of citations: 283 pubs.acs.org
Y Wang, X Jia, Y Zhang - Polymers, 2022 - mdpi.com
Poly(3-methacrylamido propyl trimethyl ammonium chloride) (PMAPTAC) is a typical cationic water-soluble polyelectrolyte, which has been widely used in petroleum, papermaking, …
Number of citations: 2 www.mdpi.com
O Mergel, P Wünnemann, U Simon… - Chemistry of …, 2015 - ACS Publications
In this work we present the first e-microgel, whose size can be adjusted by application of an electrochemical potential, as seen by dynamic light scattering (3D-DLS in dependence of …
Number of citations: 73 pubs.acs.org
J Zhao, K Pinto, NA Burke, HD Stöver - Front. Bioeng. Biotechnol …, 2016 - frontiersin.org
… prepared by free radical copolymerization in water at 55C, with 10% (w/v) total monomer loading and 1:1 ratio of APM and AA or methacrylamidopropyltrimethylammonium chloride (…
Number of citations: 0 www.frontiersin.org
DS Janiak, OB Ayyub, P Kofinas - Macromolecules, 2009 - ACS Publications
… The cationic monomer used in the synthesis of the MIP gels in this study was 3-methacrylamidopropyltrimethylammonium chloride (MAPTAC), while the anionic monomer was 2-…
Number of citations: 52 pubs.acs.org
N Konar, CJ Kim - Journal of applied polymer science, 1998 - Wiley Online Library
… the structures of the quaternary amines used (trimethylaminoethyl methacrylate chloride, trimethylaminoethyl acrylate chloride, and methacrylamidopropyltrimethylammonium chloride). …
Number of citations: 21 onlinelibrary.wiley.com
I Thivaios, S Kakogianni, G Bokias - Macromolecules, 2016 - ACS Publications
… the nonionic N,N-dimethylacrylamide (DMAM), the anionic sodium 2-acrylamidomethylpropanesulfonate (AMPSNa), and the cationic methacrylamidopropyltrimethylammonium chloride …
Number of citations: 10 pubs.acs.org
M Yang - 2021 - diginole.lib.fsu.edu
… We prepared a series of PECs made of polycation poly(methacrylamidopropyltrimethylammonium chloride) (PMAPTAC) and polyanion poly(sodium methacrylate) (PMA-Na), which …
Number of citations: 0 diginole.lib.fsu.edu

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